CNX-774
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CNX-774は、ブルトンチロシンキナーゼ(BTK)の選択的で不可逆的な阻害剤です。 生化学的アッセイでは、BTKに対して強力な阻害活性を示し、IC50値は1ナノモル未満です 。 BTKのATP結合部位内のシステイン481残基と共有結合を形成する能力により、この化合物はB細胞悪性腫瘍や自己免疫疾患の治療に大きな期待が寄せられています .
科学的研究の応用
CNX-774 has a wide range of scientific research applications, including:
作用機序
CNX-774は、BTKのATP結合部位内のシステイン481残基と共有結合を形成することで、その効果を発揮します。この共有修飾は、ATP結合部位をブロックし、BTKの酵素活性を阻害します。 BTKの阻害は、B細胞受容体シグナル伝達経路を阻害し、B細胞の増殖と生存の抑制につながります .
準備方法
合成経路と反応条件
CNX-774の合成には、複数の工程が含まれ、重要な中間体の調製から始まります。温度、溶媒、触媒などの特定の反応条件は、収率と純度を高めるために最適化されています .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、一貫性と品質を維持するために慎重に管理されています。 最終製品の精製には、高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されています .
化学反応の分析
反応の種類
CNX-774は、以下のを含むいくつかの種類の化学反応を起こします。
共有結合形成: This compoundは、BTKのATP結合部位内のシステイン481残基と共有結合を形成します.
酵素活性の阻害: BTKのATP結合部位を阻害することにより、BTKの活性を阻害します.
一般的な試薬と条件
This compoundを含む合成や反応では、ピリミジン誘導体、アニリン、さまざまな溶媒などの試薬が一般的に使用されます。 反応条件は、高い選択性と効力を達成するために最適化されています .
生成される主な生成物
This compoundを含む反応から生成される主な生成物は、BTKとの共有結合複合体であり、その結果、BTK活性が阻害されます .
科学研究の応用
This compoundは、以下のを含む、幅広い科学研究の応用があります。
類似化合物との比較
類似化合物
作用機序と治療用途の点で、CNX-774に類似した化合物がいくつかあります。これらには、以下が含まれます。
イブルチニブ: 同様の作用機序を持つ別のBTK阻害剤.
GDC-0834: 臨床試験中の選択的BTK阻害剤.
HM-71224:
CC-292: B細胞悪性腫瘍への効果が研究されているBTK阻害剤.
ONO-4059: 有望な前臨床および臨床データを持つBTK阻害剤.
This compoundの独自性
This compoundは、BTKに対する高い選択性と不可逆的な結合により、独自性があります。BTKのATP結合部位内のシステイン481残基と共有結合を形成する能力は、他の阻害剤とは異なります。 この共有修飾は、BTK活性の長期的な阻害をもたらし、this compoundを強力で効果的な治療薬としています .
生物活性
CNX-774 is a novel compound primarily recognized for its role as an inhibitor of Bruton tyrosine kinase (BTK). However, recent studies have revealed its significant biological activity through the inhibition of equilibrative nucleoside transporter 1 (ENT1), particularly in the context of cancer therapy resistance. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and implications for cancer treatment.
This compound was initially developed as a BTK inhibitor but has been shown to exert its therapeutic effects primarily through ENT1 inhibition. ENT1 is responsible for the uptake of extracellular nucleosides, which are crucial for nucleotide metabolism. By inhibiting ENT1, this compound disrupts the salvage pathway for pyrimidine nucleotides, which is particularly important in cancer cells that rely on this pathway for proliferation and survival.
Key Findings:
- ENT1 Inhibition : this compound effectively blocks ENT1, leading to reduced uptake of uridine and subsequent depletion of pyrimidine nucleotides in resistant pancreatic cancer cell lines .
- Synergistic Effects : When combined with dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar (BQ), this compound enhances the efficacy of these drugs by overcoming resistance mechanisms .
Efficacy in Preclinical Models
The biological activity of this compound has been evaluated in various preclinical studies, particularly focusing on its effects on pancreatic cancer. The results indicate a promising potential for this compound in enhancing the effectiveness of existing therapies.
Case Studies:
- Pancreatic Cancer Models : In studies using aggressive immunocompetent mouse models, the combination of this compound and BQ led to significant tumor growth suppression and improved survival rates compared to monotherapy with BQ alone .
- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in BQ-resistant pancreatic cancer cell lines, indicating its potential to sensitize these cells to treatment .
Table 1: Summary of Biological Activity Studies Involving this compound
Implications for Cancer Therapy
The findings surrounding this compound suggest it could play a critical role in combination therapies for cancers that exhibit resistance to standard treatments. By targeting both DHODH and ENT1, this compound may help overcome therapeutic resistance and improve patient outcomes.
Potential Applications:
- Combination Therapy : The dual targeting strategy could be particularly beneficial for patients with pancreatic cancer who have limited treatment options due to drug resistance.
- Further Research : Continued investigation into the full range of biological activities associated with this compound may reveal additional therapeutic targets and applications across different cancer types.
特性
IUPAC Name |
4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHQJDAUIPZFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that this compound effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []
- Reduced myeloid cell recruitment: this compound significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []
- Suppression of cancer cell invasion and migration: In breast cancer cells, this compound effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []
ANone: The provided research highlights the following regarding this compound's efficacy:
- In vitro: this compound effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []
- In vivo: In a zymosan-induced peritonitis model, this compound effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []
A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to this compound, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。